8-tert-Butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which consists of two interconnected rings. This compound belongs to the class of spiro compounds characterized by a spiro linkage, where two rings share a single atom. Its molecular formula is , and it has a molecular weight of approximately 351.46 g/mol. The compound's structure includes a tert-butyl group and a benzoyl moiety, contributing to its potential applications in medicinal chemistry and materials science.
This compound is classified under the broader category of spirocyclic compounds and aza-spiro compounds, which feature nitrogen in the ring structure. The synthesis of 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves various organic synthesis techniques, utilizing readily available precursors and reagents.
The synthesis of 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid generally follows a multi-step process, which may include:
The synthetic route may utilize catalysts to enhance reaction rates and improve yields. Techniques such as continuous flow synthesis are also employed in industrial settings to optimize production efficiency.
The molecular structure of 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be represented using various structural formulas, including:
Key structural data includes:
The compound exhibits reactivity due to the presence of functional groups such as carboxylic acids and amines. Typical reactions may include:
These reactions are crucial for modifying the compound for specific applications or enhancing its biological properties.
The mechanism of action for 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The unique spirocyclic structure allows for high specificity in binding, potentially modulating enzymatic activity or receptor signaling pathways.
Research is ongoing to elucidate the detailed molecular interactions and pathways involved in its mechanism of action, which may contribute to its biological effects.
The physical properties of 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include:
Chemical properties include:
Relevant data from studies can provide insights into these properties, influencing how the compound is handled in laboratory settings.
8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several significant applications:
Research continues to explore these applications, focusing on optimizing the compound's efficacy and safety profiles for practical uses in various fields.
The synthesis of 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326811-30-6) centers on the strategic assembly of its complex spirocyclic architecture. The core 1-oxa-4-azaspiro[4.5]decane framework is typically constructed through an intramolecular cyclization between a tert-butyl-substituted cyclohexanone precursor and a β-amino alcohol derivative. This critical ring-forming step employs either acid-catalyzed or thermal conditions to facilitate the spiro-fusion at the 4-position .
Advanced synthetic routes incorporate the tert-butyl group early in the sequence via tert-butyl acrylate or tert-butyl acetoacetate alkylation, which provides the necessary steric bulk characteristic of this compound class. Subsequent Dieckmann condensation or Michael addition reactions generate the spirocyclic skeleton with precise stereochemical control. The carboxylic acid functionality is typically introduced in the final stages through hydrolysis of ester precursors under basic conditions (NaOH/EtOH), preserving the integrity of the acid-sensitive spiro system . Alternative pathways first construct the decane ring system before installing the oxa-aza moiety, though these approaches generally yield lower stereoselectivity .
Table 1: Comparative Spirocyclic Framework Construction Methods
Synthetic Approach | Key Intermediate | Cyclization Method | Stereoselectivity |
---|---|---|---|
Amino-alcohol Cyclization | β-Hydroxyamino ester | Acid-catalyzed dehydration | Moderate (∼3:1 dr) |
Dieckmann Condensation | tert-Butyl diester | Sodium ethoxide/ethanol | High (∼9:1 dr) |
Michael Addition | tert-Butyl acrylate | Triethylamine catalysis | Low-Moderate |
Reductive Amination | Keto-acid derivative | Sodium cyanoborohydride | Variable |
The introduction of the 2-methylbenzoyl moiety exemplifies precision acylation techniques applied to sterically hindered tertiary amines. Following spirocyclic core assembly, the secondary amine nitrogen undergoes regioselective alkylation or acylation. For 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, the preferred route employs Schotten-Baumann conditions, where the free amine intermediate reacts with 2-methylbenzoyl chloride in a biphasic system (dichloromethane/water) with sodium carbonate as base [2]. This method minimizes epimerization at the chiral center adjacent to the carboxylic acid while achieving acylation yields exceeding 78% .
Alternative functionalization approaches include:
Notably, the 2-methylbenzoyl group demonstrates superior metabolic stability compared to unsubstituted benzoyl analogs, attributed to steric protection of the amide bond against enzymatic hydrolysis. The ortho-methyl substitution requires precise reaction control to prevent diacylation byproducts, achieved through slow addition of acyl chloride at 0-5°C and strict stoichiometry (1.05 equiv acylating agent) . For brominated variants like 4-(4-bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326809-68-0), palladium-catalyzed cross-coupling enables further derivatization after spirocycle formation .
Table 2: Functionalization Techniques for Azaspiro Derivatives
Compound | CAS Number | Functional Group | Key Reaction | Yield (%) |
---|---|---|---|---|
4-(4-Bromobenzoyl) derivative | 1326809-68-0 | Aryl bromide | Electrophilic bromination | 65 |
4-(2-Methoxybenzoyl) analog | 1326813-66-4 | ortho-Methoxy | Schotten-Baumann acylation | 82 |
4-(4-Methyl-3-nitrobenzoyl) variant | 1326810-10-9 | Nitroarene | Nitration post-acylation | 58 |
8-Ethyl-4-(2-methylbenzoyl) | 1326810-55-2 | N-Ethyl | Reductive alkylation | 71 |
Achieving high stereocontrol at the C3 position bearing the carboxylic acid functionality represents the most significant synthetic challenge. Modern catalytic systems have demonstrated remarkable improvements in diastereoselectivity for these spirocyclic compounds:
Asymmetric Phase-Transfer Catalysis: Quaternary ammonium salts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) enable enantioselective decarboxylative alkylations during spiro ring formation, producing chiral centers with >90% ee. This method controls the relative configuration between the carboxylic acid and the tert-butyl group .
Chiral Palladium Complexes: Pd(II)-BOX catalysts promote the kinetic resolution of racemic spiro intermediates during acylation steps. This approach has proven particularly effective for 2-methylbenzoyl installation, yielding enantiomerically enriched (∼88% ee) products without epimerization [5].
Organocatalytic Desymmetrization: Proline-derived catalysts convert meso-spiro precursors into single enantiomers through intramolecular aldol reactions. The tert-butyl group's steric bulk enhances facial selectivity in these transformations, with documented diastereomeric ratios reaching 14:1 [9].
Microwave-assisted synthesis has emerged as a pivotal optimization strategy, reducing reaction times from 48 hours to <4 hours while improving stereoselectivity. For example, the key acylation step for 8-tert-butyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326810-10-9) achieves 95% conversion with 8:1 dr under microwave irradiation (120°C, DMF, 30 min) versus 72% conversion and 3:1 dr under conventional heating [5].
Table 3: Catalytic Systems for Stereoselective Synthesis
Catalyst Type | Representative Structure | Diastereomeric Ratio | Enantiomeric Excess (%) | Optimal Temperature |
---|---|---|---|---|
Cinchona alkaloid PTC | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 12:1 | 92 | -20°C |
Pd(II)-BOX complex | Pd(PhBOX)(OTf)₂ | 8:1 | 88 | 25°C |
Proline-thiourea | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | >20:1 | 95 | 4°C |
Bifunctional squaramide | Tert-butylammonium (S,S)-squaramide | 15:1 | 97 | -40°C |
Industrial-scale production of 8-tert-butyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid demands specialized purification strategies to address its inherent physicochemical challenges: low aqueous solubility (0.18 mg/mL at 25°C) and tendency toward diastereomeric crystallization. Multi-stage recrystallization protocols using mixed solvent systems (e.g., ethyl acetate/hexanes or methanol/water) effectively remove residual alkylation catalysts and regiochemical impurities .
Critical yield optimization strategies include:
Large-scale reactions (>1 kg) require strict control of exothermic events during acylation steps, achieved through:
Final purification typically employs reverse-phase preparative HPLC (C18 column, methanol-water-TFA mobile phase) to achieve >99.5% chemical purity required for research applications. Lyophilization of the eluted fractions provides the target compound as a stable, free-flowing powder suitable for cold-chain transportation and storage [2] [7].
Table 4: Purification Methods and Performance Metrics
Purification Method | Scale Capacity | Purity Outcome (%) | Recovery Yield (%) | Key Process Parameters |
---|---|---|---|---|
Mixed Solvent Recrystallization | 500 g | 98.5 | 78 | Ethyl acetate/hexane (3:7), -20°C |
Countercurrent Chromatography | 200 g | 99.1 | 85 | Heptane/EtOAc/MeOH/water (5:5:5:5) |
Preparative HPLC | 100 g | 99.7 | 70 | C18, 45% MeOH/H₂O + 0.1% TFA |
pH-Controlled Crystallization | 1 kg | 99.3 | 82 | pH 4.3, 5°C crystallization |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3